molecular formula C15H14ClN3O3S B2360292 METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE CAS No. 898648-28-7

METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE

Cat. No.: B2360292
CAS No.: 898648-28-7
M. Wt: 351.81
InChI Key: OGHWINUCXOBRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE is a chemical compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • METHYL 2-[N-METHYL5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]BENZOATE
  • This compound

Comparison: this compound stands out due to its unique combination of a pyrimidine ring with a benzoate ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-19(11-7-5-4-6-9(11)14(21)22-2)13(20)12-10(16)8-17-15(18-12)23-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHWINUCXOBRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NC(=NC=C2Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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